molecular formula C22H28ClNO B14578570 N-[(3-Chloro-5-nonylphenyl)(phenyl)methylidene]hydroxylamine CAS No. 61392-44-7

N-[(3-Chloro-5-nonylphenyl)(phenyl)methylidene]hydroxylamine

Cat. No.: B14578570
CAS No.: 61392-44-7
M. Wt: 357.9 g/mol
InChI Key: XFIFRROATNDVSN-UHFFFAOYSA-N
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Description

N-[(3-Chloro-5-nonylphenyl)(phenyl)methylidene]hydroxylamine is an organic compound with a complex structure that includes a chlorinated phenyl group, a nonyl chain, and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Chloro-5-nonylphenyl)(phenyl)methylidene]hydroxylamine typically involves the reaction of 3-chloro-5-nonylbenzaldehyde with phenylhydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction. The mixture is heated to reflux for several hours, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chloro-5-nonylphenyl)(phenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-Chloro-5-nonylphenyl)(phenyl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(3-Chloro-5-nonylphenyl)(phenyl)methylidene]hydroxylamine exerts its effects involves interactions with various molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also modulate specific pathways, such as oxidative stress pathways, by influencing the redox state of cells.

Properties

CAS No.

61392-44-7

Molecular Formula

C22H28ClNO

Molecular Weight

357.9 g/mol

IUPAC Name

N-[(3-chloro-5-nonylphenyl)-phenylmethylidene]hydroxylamine

InChI

InChI=1S/C22H28ClNO/c1-2-3-4-5-6-7-9-12-18-15-20(17-21(23)16-18)22(24-25)19-13-10-8-11-14-19/h8,10-11,13-17,25H,2-7,9,12H2,1H3

InChI Key

XFIFRROATNDVSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=CC(=C1)Cl)C(=NO)C2=CC=CC=C2

Origin of Product

United States

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